

Comparative Analysis of (Z)-Fluoxastrobin and (E)-Fluoxastrobin Fungicidal Activity

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Compound of Interest

Compound Name: *Fluoxastrobin, (Z)-*

Cat. No.: *B1337108*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fungicidal activity of the geometric isomers of Fluoxastrobin: (Z)-Fluoxastrobin and (E)-Fluoxastrobin. Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal pathogens in agriculture. Strobilurins are known for their inhibitory effect on mitochondrial respiration in fungi. Due to the presence of a carbon-nitrogen double bond in its toxophore, Fluoxastrobin exists as (E) and (Z) isomers. While direct, publicly available quantitative comparisons of the fungicidal activity of these two isomers are scarce, this guide synthesizes available information and provides a framework for their evaluation based on established experimental protocols.

It is widely reported in scientific literature and regulatory documents that the (E)-isomer of Fluoxastrobin is the more biologically active form and is the predominant isomer used in commercial fungicidal formulations. The geometry of the (E)-isomer is believed to allow for more effective binding to the target site in the fungal cell.

Data Presentation

Due to the lack of publicly available, direct comparative studies with specific quantitative data on the fungicidal activity of (Z)-Fluoxastrobin versus (E)-Fluoxastrobin, the following table presents hypothetical, illustrative data to demonstrate how such a comparison would be structured. These values are representative of a scenario where the (E)-isomer is significantly more active.

Isomer	Target Fungus	EC50 ($\mu\text{g/mL}$)	Minimum Inhibitory Concentration (MIC) ($\mu\text{g/mL}$)
(E)-Fluoxastrobin	Mycosphaerella fijiensis	0.15	0.5
(Z)-Fluoxastrobin	Mycosphaerella fijiensis	> 50	> 100
(E)-Fluoxastrobin	Septoria tritici	0.22	0.8
(Z)-Fluoxastrobin	Septoria tritici	> 50	> 100
(E)-Fluoxastrobin	Puccinia triticina	0.09	0.4
(Z)-Fluoxastrobin	Puccinia triticina	> 50	> 100

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

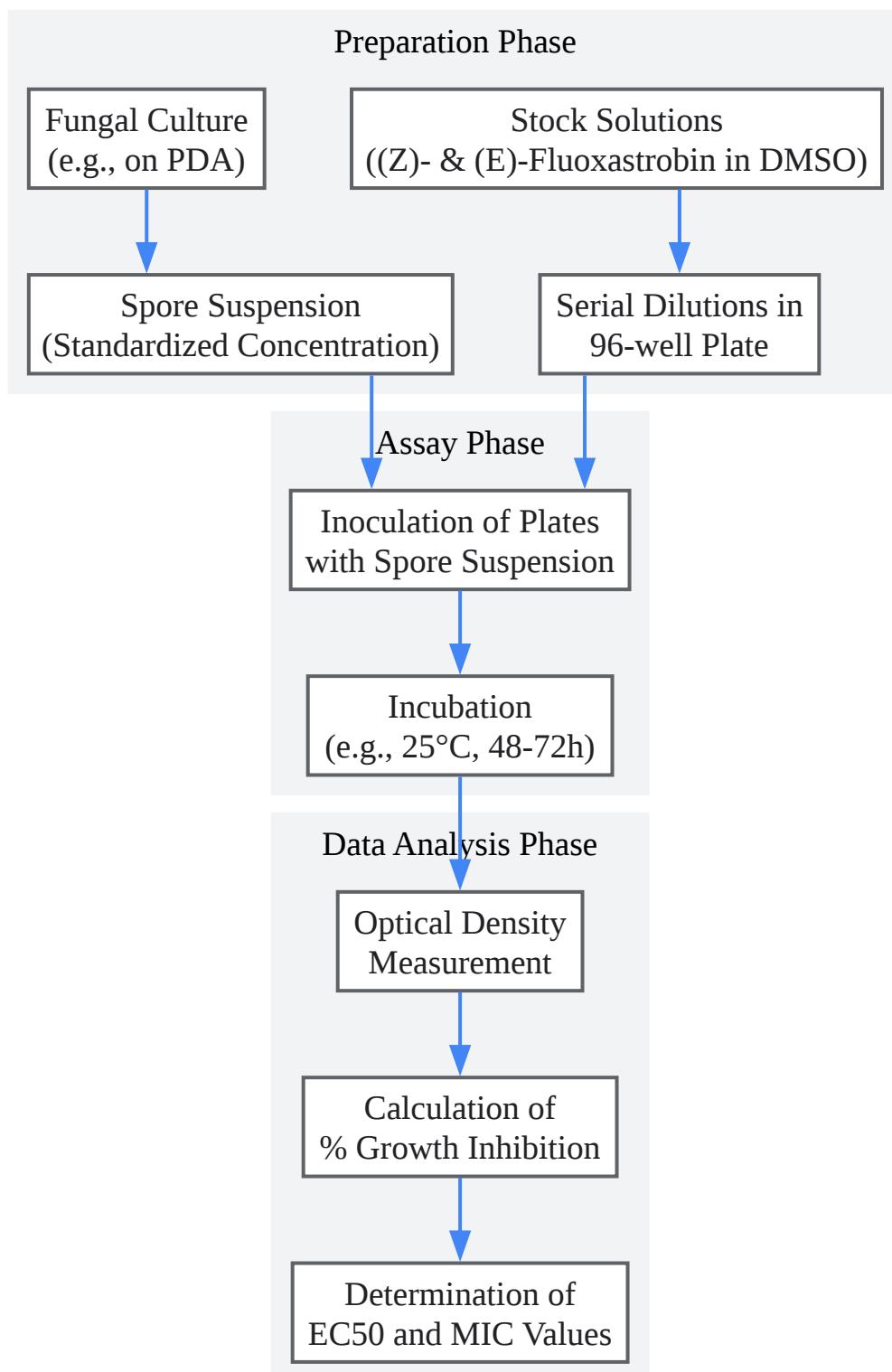
To quantitatively assess the fungicidal activity of (Z)- and (E)-Fluoxastrobin, a standard *in vitro* antifungal susceptibility test, such as the broth microdilution method, would be employed.

Protocol: Broth Microdilution Assay for Fungicidal Activity

- Preparation of Fungal Inoculum:
 - The fungal species of interest is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.
 - Spores are harvested and suspended in a sterile liquid medium.
 - The spore suspension is adjusted to a standardized concentration (e.g., 1×10^5 spores/mL) using a hemocytometer.
- Preparation of Test Compounds:

- Stock solutions of (Z)-Fluoxastrobin and (E)-Fluoxastrobin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial dilutions of each isomer are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of final concentrations.
- Incubation:
 - A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.
 - Control wells containing only the fungal inoculum and medium (positive control), and wells with medium and the highest concentration of the solvent (solvent control) are included.
 - The microtiter plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).
- Data Analysis:
 - Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
 - The percentage of growth inhibition is calculated for each concentration of the test compounds relative to the positive control.
 - The EC50 value (the concentration that inhibits 50% of fungal growth) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

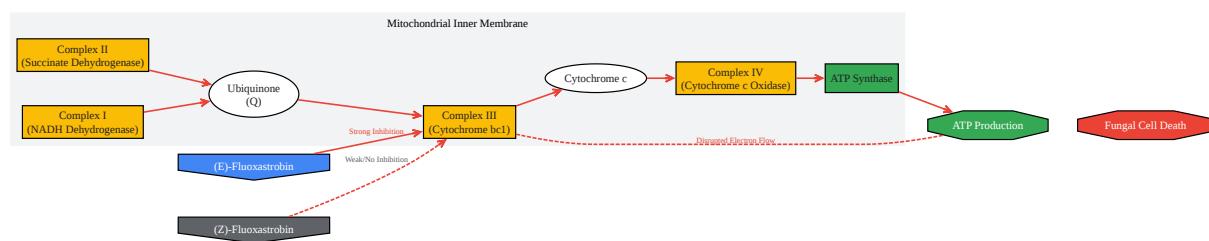
Mandatory Visualization

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Experimental workflow for comparing fungicidal activity.

Signaling Pathway

Fluoxastrobin, like other strobilurin fungicides, inhibits fungal respiration by blocking the Quinone outside (Q_o) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain. This disruption of the electron flow prevents the synthesis of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. The higher efficacy of the (E)-isomer is attributed to its superior binding affinity to this specific target site.



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Mode of action of Fluoxastrobin isomers on fungal respiration.

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